

Spectroscopic Profile of 2,3-Dibromo-3-phenylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dibromo-3-phenylpropanoic acid

Cat. No.: B1294681

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,3-Dibromo-3-phenylpropanoic acid**, a compound of interest in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for its synthesis and spectroscopic analysis, to support research and development activities.

Spectroscopic Data

The spectroscopic data for **2,3-Dibromo-3-phenylpropanoic acid** is summarized in the following tables, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectroscopic Data

The ¹H NMR spectrum of **2,3-Dibromo-3-phenylpropanoic acid** exhibits characteristic signals corresponding to the aromatic, methine, and carboxylic acid protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (δ) (ppm)	Multiplicity	Integration
Carboxylic Acid (-COOH)	~11.0 - 12.0	Broad Singlet	1H
Phenyl (C ₆ H ₅)	~7.2 - 7.5	Multiplet	5H
Methine (CH-Br)	~5.10 - 5.45	Doublet	1H
Methine (CH-Br)	~5.10 - 5.45	Doublet	1H

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the stereoisomer (erythro or threo) present.

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. While a complete, definitively assigned spectrum from a single source is not readily available in the public domain, the expected chemical shift regions for the different carbon atoms are outlined below.

Carbon Assignment	Expected Chemical Shift (δ) (ppm)
Carboxylic Acid (C=O)	~170 - 180
Phenyl (C-ipso)	~135 - 140
Phenyl (C-ortho, C-meta, C-para)	~125 - 130
Methine (C-Br)	~45 - 60
Methine (C-Br)	~45 - 60

Note: These are approximate ranges and can be influenced by the solvent and stereochemistry.

Infrared (IR) Spectroscopy Data

The IR spectrum of **2,3-Dibromo-3-phenylpropanoic acid** displays characteristic absorption bands corresponding to its functional groups. The table below lists the major absorption frequencies.

Functional Group	Vibrational Mode	Absorption Range (cm ⁻¹)
Carboxylic Acid O-H	Stretching	3300 - 2500 (broad)
Aromatic C-H	Stretching	3100 - 3000
Carboxylic Acid C=O	Stretching	~1700
Aromatic C=C	Stretching	1600 - 1450
C-O	Stretching	1300 - 1200
C-Br	Stretching	700 - 500

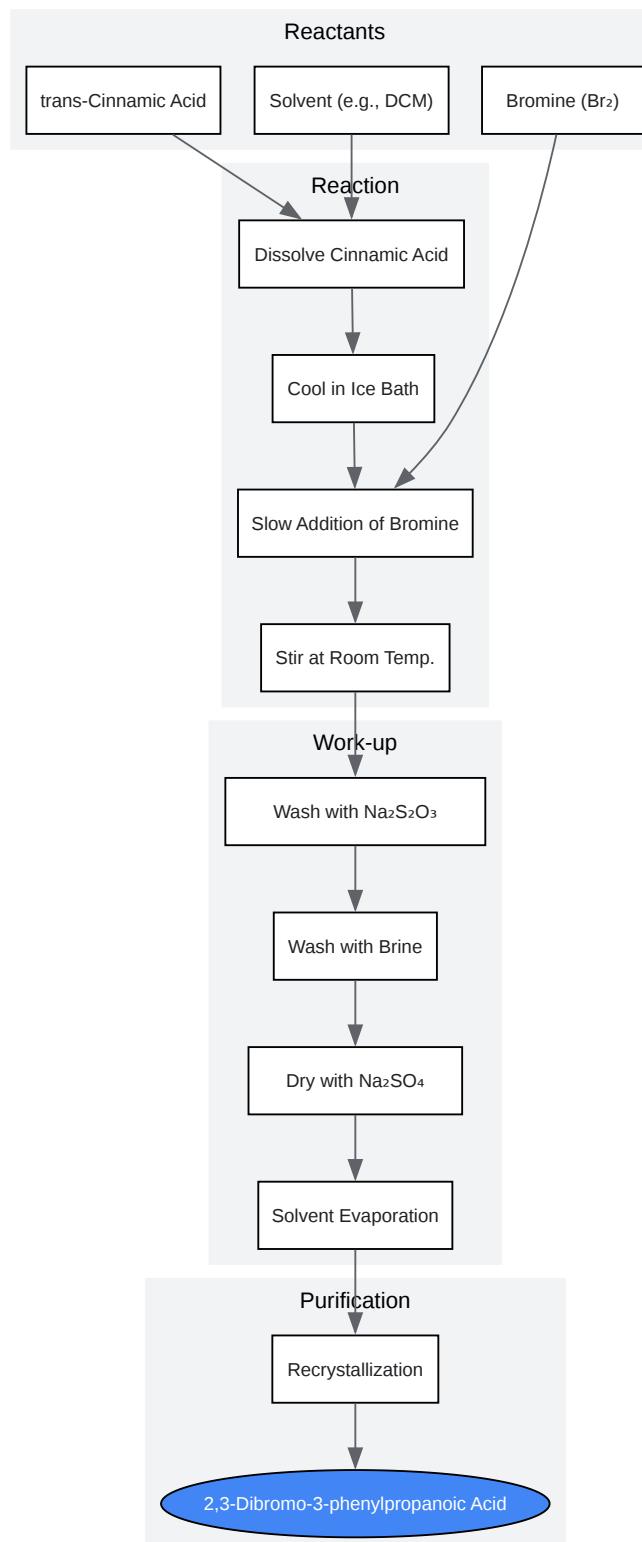
Experimental Protocols

Detailed methodologies for the synthesis of **2,3-Dibromo-3-phenylpropanoic acid** and the acquisition of its spectroscopic data are provided below.

Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid

This protocol describes the synthesis of **2,3-Dibromo-3-phenylpropanoic acid** via the bromination of trans-cinnamic acid.

Materials:


- trans-Cinnamic acid
- Bromine (Br₂)
- Dichloromethane (DCM) or other suitable solvent
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve trans-cinnamic acid in a suitable solvent such as dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add a solution of bromine in the same solvent dropwise to the cooled solution with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period to ensure the reaction goes to completion.
- Wash the reaction mixture with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield **2,3-Dibromo-3-phenylpropanoic acid**.

Synthesis Workflow

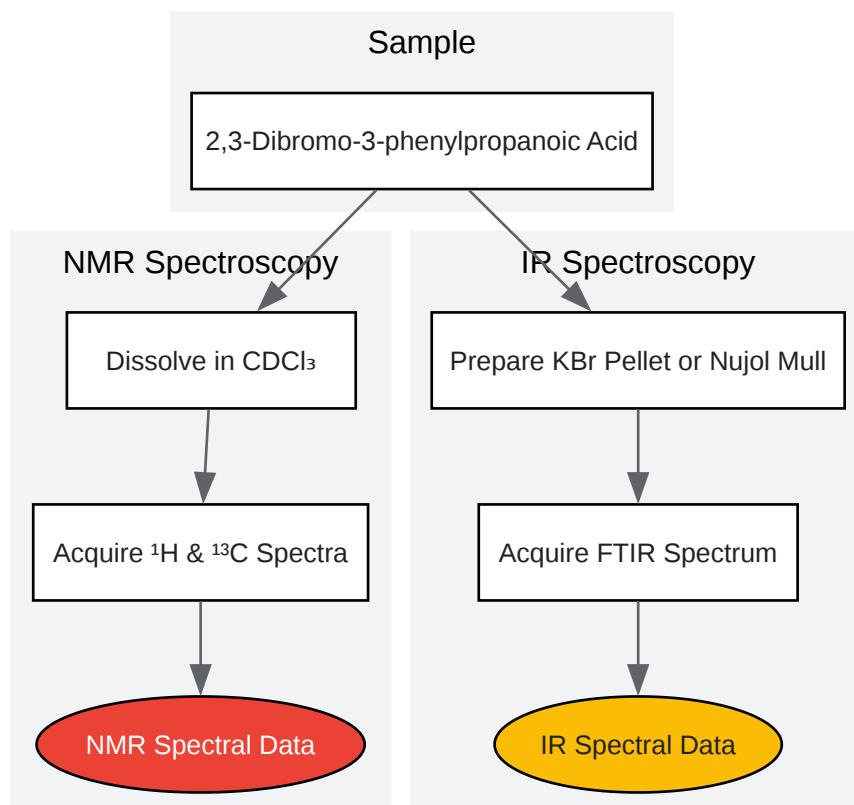
Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis of **2,3-Dibromo-3-phenylpropanoic acid**.

Spectroscopic Analysis

NMR Spectroscopy

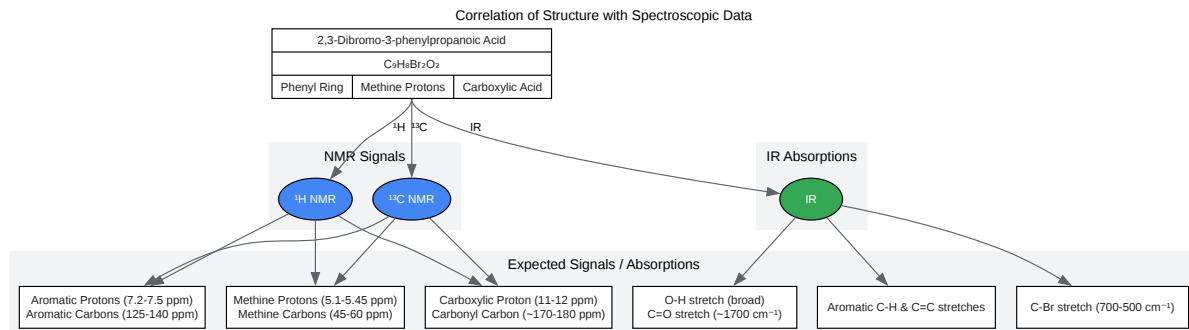

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.
- Sample Preparation: Dissolve approximately 5-10 mg of the purified **2,3-Dibromo-3-phenylpropanoic acid** in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra at room temperature. For ^1H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled spectrum is typically acquired.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for IR analysis.
- Sample Preparation:
 - KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Nujol Mull Method: Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a fine paste. Spread the mull between two salt plates (e.g., NaCl or KBr).^[1]
- Data Acquisition: Place the prepared sample in the spectrometer and record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Spectroscopic Analysis Workflow

Workflow for Spectroscopic Analysis


[Click to download full resolution via product page](#)

Caption: A diagram showing the general workflow for NMR and IR spectroscopic analysis.

Data Interpretation and Structural Correlation

The spectroscopic data presented in this guide are consistent with the molecular structure of **2,3-Dibromo-3-phenylpropanoic acid**. The following diagram illustrates the correlation between the key structural features and their expected spectroscopic signals.

Structure-Spectra Correlation

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the relationship between the molecular structure and its NMR and IR data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. α,β -Dibromohydrocinnamic acid [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dibromo-3-phenylpropanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294681#spectroscopic-data-of-2-3-dibromo-3-phenylpropanoic-acid-nmr-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com